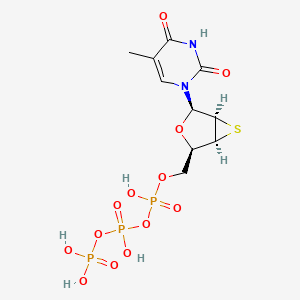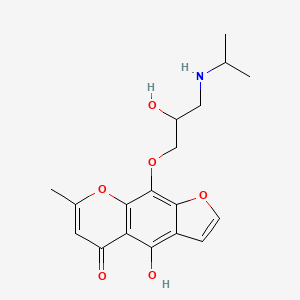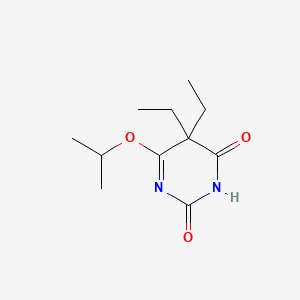![molecular formula C19H22N4O3 B1230800 N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester is a member of quinazolines.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
- Atropisomeric derivatives of 3-(2-substituted aryl)quinazolin-4-ones, which are closely related to the specified compound, have been synthesized diastereoselectively. These derivatives exhibit high stereochemical stability, with the (aR*, S*)-form being more stable than its isomeric form (Natsugari et al., 2006).
Neuroprotective Potential
- A compound structurally similar to the specified chemical, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), has shown promising results as a neuroprotective agent for Alzheimer's disease. SP-04 inhibits acetylcholinesterase activity and exhibits antioxidant properties, suggesting a potential therapeutic strategy for neurodegenerative conditions (Lecanu et al., 2010).
Potential in Antimicrobial Applications
- Certain quinazoline derivatives have demonstrated antimicrobial properties. For example, compounds like ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate showed antibacterial and antifungal activities against various pathogens (Desai et al., 2007).
Antitumor Potential
- Studies have synthesized and tested various quinazoline derivatives for cytotoxic activity against cancer cell lines like K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). These compounds show mild-to-moderate cytotoxic activity, indicating their potential use in cancer therapy (Nguyen et al., 2019).
Luotonin A Derivatives Synthesis
- The compound ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, structurally related to the specified compound, has been used in the synthesis of Luotonin A derivatives, showing selective reactivity with amino acids (Atia et al., 2017).
Propriétés
Formule moléculaire |
C19H22N4O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
ethyl N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamate |
InChI |
InChI=1S/C19H22N4O3/c1-4-26-19(25)21-23-17(13-9-11-14(12-10-13)22(2)3)20-16-8-6-5-7-15(16)18(23)24/h5-12,17,20H,4H2,1-3H3,(H,21,25) |
Clé InChI |
IWUJEXSCYGXFPP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C |
SMILES canonique |
CCOC(=O)NN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B1230722.png)
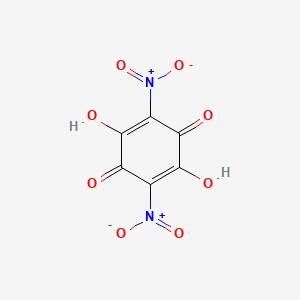
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)
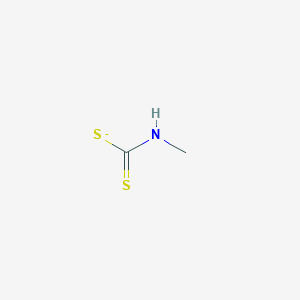
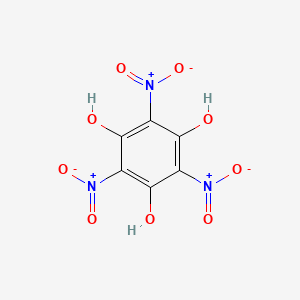
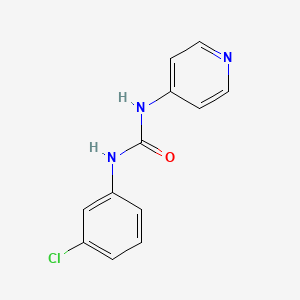

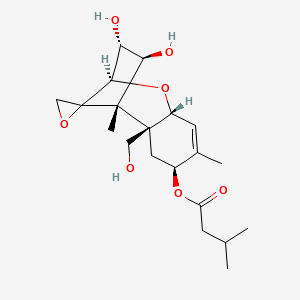

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

